molecular formula C9H15ClO3 B082615 Ethyl 6-(Chloroformyl)hexanoate CAS No. 14794-32-2

Ethyl 6-(Chloroformyl)hexanoate

Cat. No. B082615
CAS RN: 14794-32-2
M. Wt: 206.66 g/mol
InChI Key: NYZNYLOIPHDFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 6-(Chloroformyl)hexanoate-like compounds involves multi-step organic reactions. For example, the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate as a key chiral intermediate for Mevinolin and Compactin highlights the complexity of synthesizing structurally similar esters. This synthesis involves a regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide (Guindon et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 6-(Chloroformyl)hexanoate can be quite complex. For instance, the study of ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate chloroform hemisolvate reveals detailed structural characteristics, including the conformation of substituents and intermolecular interactions (Thenmozhi et al., 2011).

Chemical Reactions and Properties

Ethyl 6-(Chloroformyl)hexanoate and its analogs participate in various chemical reactions, highlighting their versatility. For instance, ethyl 6-bromosorbate serves as an intermediate for the preparation of Wittig and Horner-type reagents, showcasing the reactivity of such esters in synthesizing complex molecules (Koning et al., 1973).

Physical Properties Analysis

Analyzing the physical properties of Ethyl 6-(Chloroformyl)hexanoate-related compounds involves studying their synthesis and reaction conditions. For example, the synthesis of 2-ethyl-1-hexanol from n-butanal using a trifunctional catalyst highlights the importance of reaction conditions on the physical properties of the resultant esters (Patankar & Yadav, 2017).

Chemical Properties Analysis

The chemical properties of esters similar to Ethyl 6-(Chloroformyl)hexanoate can be deduced from their reactivity and applications in synthesis. The enzymatic synthesis of ethyl hexanoate by transesterification, for example, showcases the catalytic efficiency and specificity of enzymes in esterification reactions, reflecting on the chemical properties of such esters (Chowdary & Prapulla, 2003).

Scientific Research Applications

1. Flavor Compound in Baijiu Production

  • Application Summary : Ethyl hexanoate is one of the key flavor compounds in strong-flavor Baijiu, a traditional Chinese distilled liquor. A functional strain with a high yield of ethyl hexanoate was screened to improve the content of ethyl hexanoate in Baijiu .
  • Methods of Application : The strain, classified as Candida sp. and designated as ZY002, was used under optimal fermentation conditions. A fermentation test was carried out using the ZY002 strain bioaugmented Daqu, a starter for Baijiu brewing .
  • Results or Outcomes : Under optimal conditions, the content of ethyl hexanoate synthesized by ZY002 can be as high as 170.56 mg/L. The strain ZY002 improved the moisture and alcohol contents of fermented grains and notably amplified the abundance of flavor compounds .

2. Synthesis of Pineapple Flavor Ester

  • Application Summary : Ethyl hexanoate, also known as pineapple flavor ester, is synthesized in a solvent-free system using biocatalysis .
  • Methods of Application : The process parameters affecting reaction conversion were evaluated using response surface methodology (RSM) complemented by central composite design (CCD) .
  • Results or Outcomes : The paper demonstrates the application of biocatalysis to the synthesis of ethyl hexanoate in a solvent-free system .

Safety And Hazards

Ethyl 6-(Chloroformyl)hexanoate is classified as a dangerous substance. It may cause severe skin burns and eye damage. It’s also combustible and may be corrosive to metals . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

ethyl 7-chloro-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYLOIPHDFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337527
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(Chloroformyl)hexanoate

CAS RN

14794-32-2
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-(Chloroformyl)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(Chloroformyl)hexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(Chloroformyl)hexanoate
Reactant of Route 3
Ethyl 6-(Chloroformyl)hexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(Chloroformyl)hexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(Chloroformyl)hexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(Chloroformyl)hexanoate

Citations

For This Compound
4
Citations
M Shiraishi, K Kato, S Terao, Y Ashida… - Journal of medicinal …, 1989 - ACS Publications
A new series of m-phenyl-cv-quinonylalkanoic acids and related compounds was synthesized. The compounds were tested fortheir inhibitory effects on U-44069-induced contraction of …
Number of citations: 80 pubs.acs.org
R Labaudiniere, G Hilboll, A Leon-Lomeli… - Journal of medicinal …, 1992 - ACS Publications
A series of a)-[(w-arylalkyl) thienyl] alkanoic acid isomers was prepared and a structure-activity relationship was investigated. These compounds have displayed either LTA4 hydrolase …
Number of citations: 19 pubs.acs.org
T Kambe, T Maruyama, A Naganawa… - Chemical and …, 2011 - jstage.jst.go.jp
For the purpose of discovering an orally available EP4 subtype-selective agonist, a series of 8-aza prostaglandin E1 (PGE1) analogs were synthesized and evaluated for their affinity for …
Number of citations: 10 www.jstage.jst.go.jp
LD Bergel'son, SG Batrakov - Bulletin of the Academy of Sciences of the …, 1965 - Springer
Unsaturated acids and macrocyclic lactones Communication 16. Synthesis of compounds allied to methymycin Page 1 UNSATURATED ACIDS AND MACROCYCLIC LACTONES …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.